An In-Depth Technical Guide to 4-Cyano-3-fluorophenyl Benzoate: Physicochemical Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Cyano-3-fluorophenyl Benzoate: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-3-fluorophenyl benzoate and its analogues represent a class of chemical compounds with significant interest in materials science and pharmaceutical development. The presence of the cyano and fluorine functional groups imparts unique electronic and conformational properties, making these molecules versatile building blocks in organic synthesis. This guide provides a comprehensive overview of the physical properties, a detailed synthesis protocol, and known applications of 4-Cyano-3-fluorophenyl benzoate, with a particular focus on its relevance to researchers in drug discovery and materials science.
Physicochemical Properties
| Property | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | 4-Cyano-3-fluorophenyl 4-propylbenzoate[1] | 4-Cyano-3-fluorophenyl 4-butylbenzoate | 4-Cyano-3-fluorophenyl 4-hexylbenzoate |
| Melting Point (°C) | 79 | 69 - 73 | 8 | 119 |
| Molecular Formula | C16H12FNO2 | C17H14FNO2 | C18H16FNO2 | C21H22FNO2 |
| Molecular Weight ( g/mol ) | 269.28 | 283.30 | 297.33 | 339.45 |
| Appearance | White to Almost white powder to crystal | White to almost white powder to crystal | Colorless to Light yellow to Light orange clear liquid to cloudy liquid | Not specified |
Data compiled from commercially available sources.
The trend in melting points among the alkylated analogues does not follow a simple linear progression, suggesting that crystal packing and intermolecular interactions play a significant role. It is reasonable to predict that the parent compound, 4-Cyano-3-fluorophenyl benzoate, would be a white to off-white crystalline solid at room temperature. Its melting point would likely fall within a similar range to the short-chain alkyl analogues.
Synthesis of 4-Cyano-3-fluorophenyl Benzoate: A Step-by-Step Protocol
The synthesis of 4-Cyano-3-fluorophenyl benzoate is typically achieved through the esterification of 4-hydroxy-2-fluorobenzonitrile with benzoyl chloride. This method provides a reliable and scalable route to the desired product.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 4-Cyano-3-fluorophenyl benzoate.
Experimental Protocol
Materials:
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4-hydroxy-2-fluorobenzonitrile
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Benzoyl chloride
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Anhydrous Pyridine
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Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2-fluorobenzonitrile (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
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Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (1.1 eq) dropwise via a syringe. The reaction mixture may become cloudy as pyridinium hydrochloride salt precipitates.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Aqueous Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding 1 M HCl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 4-Cyano-3-fluorophenyl benzoate.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong absorption around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group, and a strong absorption around 1740 cm⁻¹ for the C=O stretch of the ester group. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[2]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzoate and the cyanofluorophenyl rings. The protons on the benzoate ring would likely appear as multiplets in the downfield region (around 7.5-8.2 ppm). The protons on the 4-cyano-3-fluorophenyl ring would also appear as multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing cyano and fluoro substituents.[2]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of 4-Cyano-3-fluorophenyl benzoate (C₁₄H₈FNO₂), which is 241.05 g/mol . Fragmentation patterns would likely involve the cleavage of the ester bond.
Applications in Research and Development
Liquid Crystals
A significant application of 4-Cyano-3-fluorophenyl benzoate and its derivatives is in the field of liquid crystals. The rigid, rod-like structure combined with the polar cyano group contributes to the formation of mesophases. The fluorine atom can be used to tune the dielectric anisotropy and other physical properties of the liquid crystal mixtures. These compounds are often components in nematic and smectic liquid crystal formulations used in display technologies.
Drug Development
In the realm of drug development, the 4-cyano-3-fluorophenoxy moiety has been identified as a key pharmacophore in the design of potent and selective antagonists for the Dopamine D4 receptor (D4R). For instance, compounds incorporating this group have shown high binding affinity to the D4R, making them valuable tool compounds for studying the role of this receptor in various neurological and psychiatric disorders. The cyano group can act as a hydrogen bond acceptor, while the fluorine atom can modulate the compound's metabolic stability and binding interactions.
Safety and Handling
Based on the safety data for its analogues, 4-Cyano-3-fluorophenyl benzoate should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
In case of exposure, seek immediate medical attention.
Conclusion
4-Cyano-3-fluorophenyl benzoate is a valuable chemical entity with promising applications in both materials science and medicinal chemistry. Its synthesis is straightforward, and its unique physicochemical properties, largely driven by the cyano and fluoro substituents, make it an attractive scaffold for further derivatization. As research in liquid crystals and drug discovery continues to evolve, the utility of this and related compounds is likely to expand. This guide provides a foundational understanding for researchers and scientists working with this versatile molecule.
References
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Usha, M. K., et al. (2014). 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o244. Available from: [Link]
